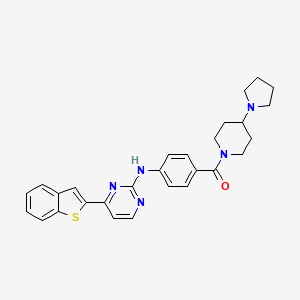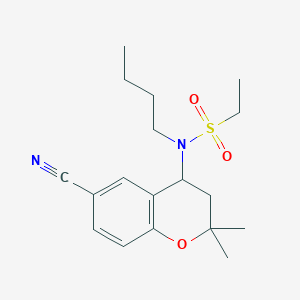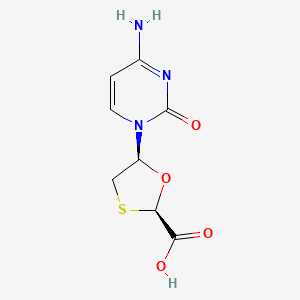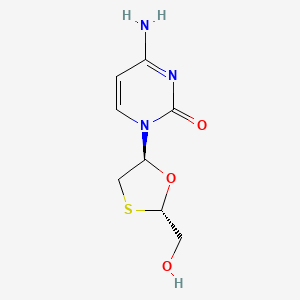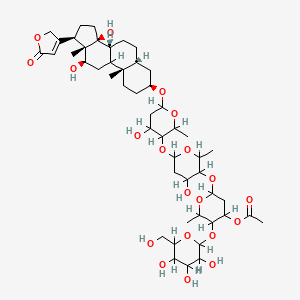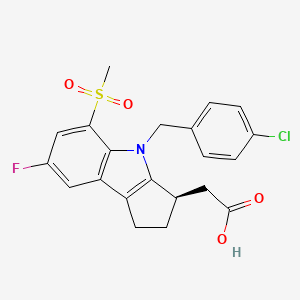
ラロピプラント
概要
説明
ラロピプラントは、主にナイアシンとの併用で血中コレステロール値、特に低密度リポタンパク質(LDL)と超低密度リポタンパク質(VLDL)を低下させるために使用された化学化合物です。ラロピプラントは単独ではコレステロール低下効果はありませんが、ナイアシンによる顔面紅潮を軽減する効果があります。 この化合物は、紅潮を引き起こす血管拡張の原因となるプロスタグランジンD2受容体サブタイプDP1の選択的アンタゴニストとして作用します .
2. 製法
合成経路および反応条件: ラロピプラントの合成は、重要な中間体の形成とその後の反応を含む複数のステップで構成されています。このプロセスは通常、インドールコアの調製から始まり、クロロベンジル、フルオロ、メチルスルホニルなどのさまざまな置換基の導入が行われます。最後のステップでは、酢酸部分を形成します。
工業的生産方法: ラロピプラントの工業的生産は、同様の合成経路に従いますが、規模が大きくなります。 このプロセスは収率と純度が最適化されており、精製と特性評価のために高速液体クロマトグラフィー(HPLC)などの高度な技術が使用されることがよくあります .
科学的研究の応用
Chemistry: Used as a model compound for studying prostaglandin receptor antagonism.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential to reduce niacin-induced flushing and its role in treating dyslipidemia.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
ラロピプラントは、プロスタグランジンD2受容体サブタイプDP1を選択的に拮抗することで効果を発揮します。この受容体は、顔面紅潮を引き起こす血管拡張プロセスに関与しています。この受容体を阻害することで、ラロピプラントはナイアシンによって誘発される紅潮反応を効果的に軽減します。 この分子標的および経路には、プロスタグランジンD2誘発性DP1活性化の阻害が含まれており、これにより血流と血管拡張が減少します .
類似化合物:
プラヌカスト: アレルギー性疾患の治療に使用される別のプロスタグランジン受容体拮抗薬。
アスピリン: 抗炎症作用とプロスタグランジン合成阻害作用で知られています。
モンテルカスト: 喘息やアレルギー性鼻炎の管理に使用されるロイコトリエン受容体拮抗薬。
ラロピプラントの独自性: ラロピプラントはDP1受容体を選択的に拮抗するという独自性を持ち、他のプロスタグランジン経路に影響を与えることなく、ナイアシン誘発性紅潮を軽減するのに特に効果的です。 この特異性は、より広範または標的が絞られていない効果を持つ可能性のある他の化合物とは異なります .
生化学分析
Biochemical Properties
Laropiprant is an orally active prostanoid DP1 receptor antagonist . It inhibits niacin-induced vasodilation , and it is also a lower potency agonist of the prostanoid TP receptor . Laropiprant interacts with these receptors, which are proteins, to exert its effects.
Cellular Effects
Laropiprant has been shown to have effects on various types of cells. For instance, it has been found to prevent the inhibitory effects of prostaglandin D2 on platelet function . This includes effects on platelet aggregation, calcium flux, P-selectin expression, activation of glycoprotein IIb/IIIa, and thrombus formation .
Molecular Mechanism
The mechanism of action of Laropiprant involves its role as a selective DP1 receptor antagonist . Prostaglandin D2 (PGD2) dilates the blood vessels via activation of the prostaglandin D2 receptor subtype DP1, increasing blood flow and thus leading to flushes . Laropiprant acts to inhibit the vasodilation of prostaglandin D2-induced activation of DP1 .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Laropiprant in laboratory settings are limited, it has been noted that most compounds exhibited a faster-acting effect of suppressing vasodilation than Laropiprant .
Metabolic Pathways
Laropiprant is involved in the metabolic pathway related to the regulation of blood cholesterol levels . It interacts with the DP1 receptor, which is part of the pathway that regulates vasodilation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of laropiprant involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of the indole core, followed by the introduction of various substituents such as the chlorobenzyl, fluoro, and methylsulfonyl groups. The final step involves the formation of the acetic acid moiety.
Industrial Production Methods: Industrial production of laropiprant follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
反応の種類: ラロピプラントは、次のようないくつかの種類の化学反応を起こします。
酸化: 分子への酸素原子の導入。
還元: 酸素原子の除去または水素原子の付加。
置換: ある官能基を別の官能基で置き換えること。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: 一般的な試薬には、ハロゲンと求核剤があります。
主な生成物: これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりさまざまな酸素化誘導体が生成される可能性があり、還元により異なる水素化形式が生成される可能性があります .
4. 科学研究への応用
化学: プロスタグランジン受容体拮抗作用の研究のためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路に対するその効果について調査されています。
医学: ナイアシン誘発性紅潮の軽減の可能性と、脂質異常症の治療における役割について調査されています。
類似化合物との比較
Pranlukast: Another prostaglandin receptor antagonist used for treating allergic disorders.
Aspirin: Known for its anti-inflammatory properties and ability to inhibit prostaglandin synthesis.
Montelukast: A leukotriene receptor antagonist used for managing asthma and allergic rhinitis.
Uniqueness of Laropiprant: Laropiprant is unique in its selective antagonism of the DP1 receptor, making it particularly effective in reducing niacin-induced flushing without affecting other prostaglandin pathways. This specificity sets it apart from other compounds that may have broader or less targeted effects .
特性
IUPAC Name |
2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFFJDQHYLNEJK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205756 | |
| Record name | Laropiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571170-77-9 | |
| Record name | Laropiprant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571170-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laropiprant [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571170779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laropiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11629 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Laropiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 571170-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAROPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7N11T8O78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid](/img/structure/B1674430.png)

![2-CYANO-N-{[(3,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ACETAMIDE](/img/structure/B1674432.png)
